molecular formula C24H23N3O3S2 B2997492 N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide CAS No. 920393-51-7

N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide

Cat. No.: B2997492
CAS No.: 920393-51-7
M. Wt: 465.59
InChI Key: ACONVQWUBFRLRM-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide is a synthetic small molecule featuring a benzo[d]thiazol-2-yl core substituted with a 4-methyl group, a phenylsulfonyl moiety, and a pyridin-3-ylmethyl amine. Its synthesis involves multi-step organic reactions, including sulfonylation, amidation, and alkylation (). The compound is characterized by advanced analytical techniques such as $ ^1H $-NMR, LCMS, and IR spectroscopy, confirming its structural integrity and purity. Notably, the benzo[d]thiazole scaffold is known for its pharmacological relevance, while the phenylsulfonyl group enhances metabolic stability and binding affinity to target proteins (). The pyridin-3-ylmethyl substituent may improve solubility and modulate receptor interactions, as seen in structurally related P2X7 antagonists ().

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-18-8-5-12-21-23(18)26-24(31-21)27(17-19-9-6-14-25-16-19)22(28)13-7-15-32(29,30)20-10-3-2-4-11-20/h2-6,8-12,14,16H,7,13,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACONVQWUBFRLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide, identified by its CAS number 920393-51-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C24_{24}H23_{23}N3_{3}O3_{3}S2_{2}
Molecular Weight 465.6 g/mol
CAS Number 920393-51-7

Antibacterial Activity

In studies involving thiazole derivatives, compounds have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, a related thiazole compound demonstrated significant antibacterial activity at concentrations as low as 1 µg/mL when tested using a cup plate method . This suggests that this compound may also possess similar antibacterial properties.

Antifungal Activity

Similar thiazole derivatives have been evaluated for antifungal activity against species like Aspergillus niger and Aspergillus oryzae. The results indicated effective inhibition of fungal growth, which could be extrapolated to predict the antifungal potential of the compound .

Anticancer Potential

Research on benzothiazole derivatives has revealed their potential in cancer treatment. These compounds often exhibit cytotoxic effects against various cancer cell lines. For example, certain benzothiazole derivatives have been noted for their ability to induce apoptosis in cancer cells, suggesting that this compound may warrant investigation in oncological studies .

Case Studies and Research Findings

  • Synthesis and Activity of Related Compounds : A study synthesized several amides based on thiazole structures and assessed their biological activities. Results indicated that modifications in the thiazole ring significantly influenced antibacterial and antifungal efficacy .
  • Neuroprotective Effects : Compounds structurally related to this compound have been tested for neuroprotective effects in models of ischemia/reperfusion injury. These studies showed that certain derivatives could effectively reduce neuronal injury, indicating a broader therapeutic potential .
  • Antioxidant Properties : Some thiazole derivatives have been highlighted for their antioxidant capabilities, which are crucial for mitigating oxidative stress-related diseases. This property could also be relevant for the compound under discussion, suggesting further exploration into its antioxidant activity could be beneficial .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Synthesis Highlights Notable Properties Reference
Target Compound Phenylsulfonyl, pyridin-3-ylmethyl Alkylation of butanamide intermediate High purity (LCMS: m/z 446.4 [M+H]⁺)
VU0916219 4-Fluorophenylsulfonyl Similar alkylation with NaHMDS Enhanced electronic effects (m/z 464.3)
4-((4-Fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide 4-Fluorophenylsulfonyl Oxidative sulfonylation Improved metabolic stability
S-Alkylated 1,2,4-triazoles [10–15] Halogenated aryl sulfonyl, triazole Tautomerism-driven synthesis Thione tautomer dominance (IR: νC=S)
Benzo[d]thiazole sulfonamides [120–122] Trifluoromethyl/fluoro substituents Suzuki coupling and sulfonylation High steric/electronic modulation

Research Findings and Implications

  • Electronic Effects: Fluorinated sulfonyl groups (e.g., in VU0916219) increase polarity and may improve blood-brain barrier penetration compared to non-fluorinated analogues ().

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